molecular formula C8H3BrF2N2O2 B2757386 7-Bromo-6,8-difluoroquinazoline-2,4(1H,3H)-dione CAS No. 2248301-65-5

7-Bromo-6,8-difluoroquinazoline-2,4(1H,3H)-dione

Cat. No.: B2757386
CAS No.: 2248301-65-5
M. Wt: 277.025
InChI Key: SUTDQASCAHAOKO-UHFFFAOYSA-N
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Description

7-Bromo-6,8-difluoroquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6,8-difluoroquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and fluorine atoms into the quinazoline core.

    Cyclization: Formation of the quinazoline ring structure.

    Oxidation/Reduction: Adjusting the oxidation states of the functional groups.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation/Reduction: The compound may participate in redox reactions, altering the oxidation state of its functional groups.

Common Reagents and Conditions

    Nucleophiles/Electrophiles: For substitution reactions.

    Oxidizing/Reducing Agents: For redox reactions.

Major Products

The major products would depend on the specific reagents and conditions used in the reactions.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action would involve the compound interacting with specific molecular targets, such as enzymes or receptors, leading to a biological effect. The exact pathways would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    6,8-Difluoroquinazoline-2,4(1H,3H)-dione: Lacks the bromine atom.

    7-Bromoquinazoline-2,4(1H,3H)-dione: Lacks the fluorine atoms.

Uniqueness

The presence of both bromine and fluorine atoms in 7-Bromo-6,8-difluoroquinazoline-2,4(1H,3H)-dione may confer unique chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

7-bromo-6,8-difluoro-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF2N2O2/c9-4-3(10)1-2-6(5(4)11)12-8(15)13-7(2)14/h1H,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTDQASCAHAOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)Br)F)NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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